1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol This compound features a cyclopropane ring attached to a thiophene ring, which is further substituted with a cyano group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the thiophene ring or the cyclopropane ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(5-Cyanothiophen-2-yl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
1-(5-Cyanothiophen-2-yl)cyclopropane-1-carboxylate: Similar structure but with an ester group instead of a carboxylic acid group. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(5-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S/c10-5-6-1-2-7(13-6)9(3-4-9)8(11)12/h1-2H,3-4H2,(H,11,12) |
InChI Key |
HWJOOPLFNAQZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=C(S2)C#N)C(=O)O |
Origin of Product |
United States |
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